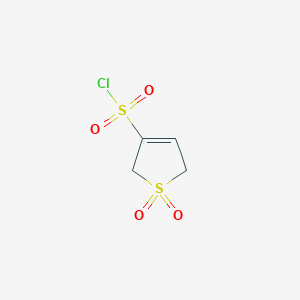

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Description

Properties

IUPAC Name |

1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQNDSUSUMJBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378202 | |

| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112161-61-2 | |

| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS No. 112161-61-2). This sulfonyl chloride is a valuable reagent and building block in medicinal chemistry and drug development, serving as a precursor for a variety of sulfonamide derivatives and other complex molecules. This document offers a detailed, field-proven perspective on its preparation via the electrophilic chlorosulfonation of 3-sulfolene. It includes a step-by-step synthetic protocol, an in-depth discussion of the reaction mechanism, a complete guide to its characterization by modern analytical techniques, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important chemical entity.

Introduction and Strategic Importance

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a bifunctional molecule of significant interest in synthetic organic chemistry. The presence of a highly reactive sulfonyl chloride group, combined with the latent reactivity of the dihydrothiophene sulfone core, makes it a versatile intermediate. The sulfonyl chloride moiety is a cornerstone for the synthesis of sulfonamides, a privileged functional group in medicinal chemistry known for its wide range of biological activities, including antimicrobial and anti-tumor effects.[1]

The synthesis of this compound starts from the readily available and stable crystalline solid, 3-sulfolene (also known as 2,5-dihydrothiophene 1,1-dioxide).[2] 3-Sulfolene is most famous as a solid, safe source of gaseous 1,3-butadiene for Diels-Alder reactions.[3][4] However, its own chemical reactivity, particularly the susceptibility of its electron-deficient double bond to electrophilic attack, is key to the synthesis described herein. This guide will focus on the direct chlorosulfonation of 3-sulfolene, a robust and scalable method for producing the title compound.

Table 1: Physicochemical Properties of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

| Property | Value | Source |

| CAS Number | 112161-61-2 | [5][6][7] |

| Molecular Formula | C₄H₅ClO₄S₂ | [5] |

| Molecular Weight | 216.66 g/mol | [5] |

| Appearance | Expected to be a solid | Inferred |

| Purity | Commercially available at ≥95% | [5] |

| Primary Hazard | Skin and eye irritant | Inferred from safety data |

Synthetic Strategy and Reaction Mechanism

The preparation of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is achieved through the electrophilic substitution reaction on the double bond of 3-sulfolene using chlorosulfonic acid. This reaction is analogous to the well-established methods of preparing aryl sulfonyl chlorides from aromatic compounds.[8]

The Underlying Causality: Mechanism of Chlorosulfonation

The reaction proceeds via an electrophilic substitution pathway. The key mechanistic steps are outlined below:

-

Generation of the Electrophile: In neat chlorosulfonic acid, an equilibrium exists that generates the highly electrophilic species, chlorosulfonium cation (SO₂Cl⁺). This is the active agent that attacks the electron-rich double bond.[9]

3 ClSO₃H ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺

-

Electrophilic Attack: The π-bond of the 3-sulfolene acts as a nucleophile, attacking the SO₂Cl⁺ electrophile. This attack forms a resonance-stabilized carbocation intermediate. The powerful electron-withdrawing nature of the adjacent sulfone group (SO₂) deactivates the double bond, making harsh reaction conditions (i.e., neat chlorosulfonic acid) necessary. The substitution occurs at the 3-position.

-

Deprotonation/Re-aromatization Analogue: A base, likely the chlorosulfate anion (SO₃Cl⁻), abstracts the proton from the carbon that was attacked, leading to the reformation of the double bond and yielding the final product.

The overall transformation is a direct and efficient conversion of a C-H bond to a C-S bond.

Figure 1: Simplified reaction mechanism for the chlorosulfonation of 3-sulfolene.

Detailed Experimental Protocol

This protocol is a robust, self-validating system based on established procedures for chlorosulfonation.[10] Extreme caution must be exercised as chlorosulfonic acid is highly corrosive and reacts violently with water. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

Materials and Reagents

-

3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide), ≥98%

-

Chlorosulfonic acid (ClSO₃H), ≥99%

-

Crushed ice

-

Deionized water

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a bubbler with a dilute sodium hydroxide solution). Ensure all glassware is thoroughly dried.

-

Charging the Reagent: In the fume hood, carefully charge the reaction flask with chlorosulfonic acid (4.0 molar equivalents). Begin stirring and cool the flask to 0-5 °C using an ice-water bath.

-

Substrate Addition: Add 3-sulfolene (1.0 molar equivalent) portion-wise to the cold, stirring chlorosulfonic acid over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by taking a small aliquot, carefully quenching it in ice, extracting with an organic solvent (e.g., dichloromethane), and analyzing by TLC or GC-MS if a standard is available.

-

Work-up (Quenching): Prepare a large beaker containing a stirred slurry of crushed ice (approximately 10-15 times the weight of the reaction mixture). Slowly and carefully , pour the reaction mixture onto the crushed ice with efficient stirring. This step is highly exothermic and will generate large amounts of HCl gas.

-

Isolation: The product, being a solid, will precipitate out of the acidic aqueous solution. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

-

Drying: Dry the product under vacuum to a constant weight. The yield and purity can be determined at this stage. Further purification, if necessary, can be achieved by recrystallization.

Figure 2: Experimental workflow for the synthesis of the target compound.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The following techniques are recommended.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data for Product Characterization

| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale / Notes |

| ¹H NMR | Vinylic Proton (C4-H) | δ 6.5 - 7.5 ppm | Deshielded by the adjacent sulfonyl chloride and the ring sulfone group. Expected to be a multiplet. |

| Allylic Protons (C2-H₂, C5-H₂) | δ 3.5 - 4.5 ppm | Deshielded by the adjacent double bond and the sulfone group. Likely two distinct signals. | |

| ¹³C NMR | Olefinic Carbons (C3, C4) | δ 120 - 150 ppm | The carbon bearing the SO₂Cl group (C3) will be significantly downfield. |

| Aliphatic Carbons (C2, C5) | δ 50 - 70 ppm | Influenced by the electron-withdrawing sulfone group. | |

| FT-IR | Sulfonyl Chloride (SO₂Cl) | 1370-1390 cm⁻¹ (asym) 1170-1190 cm⁻¹ (sym) | Strong, characteristic stretches for the sulfonyl chloride functional group. |

| Sulfone (SO₂) | 1300-1350 cm⁻¹ (asym) 1120-1160 cm⁻¹ (sym) | Strong stretches from the sulfone in the ring. May overlap with SO₂Cl signals. | |

| C=C Stretch | ~1620-1680 cm⁻¹ | Weak to medium intensity, characteristic of the double bond. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z ~216 & ~218 | Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approx. 3:1) is a key diagnostic feature. |

Physical Properties

-

Melting Point: A sharp melting point is indicative of high purity. The value should be compared with literature or supplier data if available.

-

Elemental Analysis: Provides the elemental composition (C, H, Cl, S) and is a definitive measure of purity. Calculated for C₄H₅ClO₄S₂: C, 22.17%; H, 2.33%; Cl, 16.36%; S, 29.60%.

Safety and Handling

-

Chlorosulfonic Acid: Is extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic HCl gas. Always handle in a fume hood with appropriate PPE. Ensure no water is present in the reaction setup.

-

Hydrogen Chloride: The reaction and quenching steps evolve significant amounts of corrosive HCl gas. An efficient fume hood and acid gas trap are mandatory.

-

Product: The final sulfonyl chloride is expected to be an irritant and moisture-sensitive. Store in a tightly sealed container in a desiccator. Hydrolysis will convert it to the corresponding sulfonic acid.

Conclusion

The synthesis of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide from 3-sulfolene via electrophilic chlorosulfonation is a direct and effective method for accessing this valuable synthetic intermediate. The protocol described in this guide, rooted in well-established chemical principles, provides a reliable pathway for its preparation on a laboratory scale. Careful execution with strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The detailed characterization plan ensures the identity and purity of the final product, providing researchers and drug development professionals with the confidence needed for its application in further synthetic endeavors.

References

-

AA Blocks. (2020). Match-Making Reactors to Chemistry: A Continuous Manufacturing-Enabled Sequence to a Key Benzoxazole Pharmaceutical Intermediate. Available at: [Link]

- Vertex Pharmaceuticals. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.

-

ronzlo. (2020, December 30). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene... [Online forum post]. Reddit. Available at: [Link]

-

AA Blocks. (n.d.). 2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide | 112161-61-2. Available at: [Link]

- Synthesis. (Year not available). Issue 4, pp. 507-510.

-

Wikipedia. (n.d.). Sulfolene. Available at: [Link]

- Fandos, R., et al. (n.d.). On the synthesis of 2,5-dihydrothiophene.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- European Patent Office. (1995).

-

Rangasamy, S., et al. (2014, January 14). How to carry out a sulfonation reaction? [Online forum post]. ResearchGate. Available at: [Link]

-

user55119. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Available at: [Link]

- Google Patents. (n.d.). General preparation method of sulfonyl chloride (CN103351315A).

- CORE. (n.d.).

- MDPI. (n.d.).

- Google Patents. (n.d.). Process for producing sulfonyl chloride compound (CN101253175A).

- Google Patents. (n.d.). Process for production of aromatic sulfonyl chloride compound (WO2011058915A1).

- Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). Process for the preparation of rivaroxaban (WO 2013/164833 A1).

- Johnson, S. (2021). Experiment #4 Diels-Alder Reaction. Edubirdie.

- Changzhou Extraordinary Pharmatech Co., Ltd. (n.d.). EP-Directory listing.

-

Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. Available at: [Link]

-

University of Wisconsin/ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

- National Center for Biotechnology Information. (2023). Photoinduced Synthesis of Sulfonyl-Containing Phosphorothioates via a Three-Component Reaction. PubMed Central.

- Weiss, R., et al. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Magnetic Resonance in Chemistry, 60(1), 108-120.

- MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfolene - Wikipedia [en.wikipedia.org]

- 3. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]

- 4. m.youtube.com [m.youtube.com]

- 5. aablocks.com [aablocks.com]

- 6. 2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide | 112161-61-2 [sigmaaldrich.com]

- 7. 112161-61-2|2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide|BLD Pharm [bldpharm.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Elucidation of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. Intended for researchers, scientists, and professionals in drug development, this document delves into the expected spectroscopic data (NMR, IR, MS), outlines a robust synthetic protocol, and offers insights into the experimental rationale, ensuring scientific integrity and practical applicability.

Introduction

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a bifunctional molecule of significant interest in synthetic chemistry. The presence of a reactive sulfonyl chloride group and a sulfolene ring system offers versatile handles for a variety of chemical transformations. Accurate characterization of this compound is paramount for its effective utilization in research and development. This guide provides a detailed protocol for its synthesis and a thorough analysis of its expected spectroscopic signature.

Synthesis of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

The synthesis of the target molecule can be approached through a two-step process starting from the commercially available 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide)[1][2]. The initial step involves chlorosulfonation of the allylic position, a reaction that requires careful control of conditions to achieve the desired regioselectivity.

Experimental Protocol: Synthesis

Step 1: Chlorosulfonation of 3-Sulfolene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-sulfolene (1 equivalent).

-

Solvent: Add a suitable inert solvent such as dichloromethane.

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Drying: Dry the solid product under vacuum to yield 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

The workflow for the synthesis and subsequent spectroscopic analysis is depicted in the following diagram:

Caption: Synthetic and analytical workflow.

Spectroscopic Characterization

Due to the limited availability of published spectra for the title compound, the following sections detail the expected spectroscopic data based on the analysis of its functional groups and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the three distinct proton environments in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH =C | ~6.5 - 7.0 | Triplet (t) | 1H |

| CH ₂-S | ~3.8 - 4.2 | Multiplet (m) | 2H |

| CH ₂-C= | ~3.5 - 3.9 | Multiplet (m) | 2H |

The olefinic proton is expected to appear downfield due to the electron-withdrawing effects of the sulfonyl groups. The methylene protons adjacent to the sulfone and the double bond will likely show complex splitting patterns due to coupling with each other and the olefinic proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C =C-SO₂Cl | ~140 - 150 |

| C=C -H | ~125 - 135 |

| C H₂-S | ~50 - 60 |

| C H₂-C= | ~45 - 55 |

The carbon atom attached to the sulfonyl chloride group is expected to be the most downfield due to the strong deshielding effect.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the sulfonyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | ~1380 - 1410 | Strong |

| S=O (symmetric stretch) | ~1180 - 1210 | Strong |

| S-Cl | ~550 - 650 | Medium |

| C=C | ~1620 - 1650 | Medium |

| C-H (alkene) | ~3020 - 3080 | Medium |

| C-H (alkane) | ~2850 - 2960 | Medium |

The characteristic strong absorptions of the two sulfonyl groups (from the sulfone and the sulfonyl chloride) are the most diagnostic feature of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and providing fragmentation information. The molecular formula of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is C₄H₅ClO₄S₂[3], with a molecular weight of 216.66 g/mol [3].

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 216 (and 218 due to the ³⁷Cl isotope) should be observable.

-

Loss of Cl: A significant fragment at m/z 181 corresponding to the loss of a chlorine radical.

-

Loss of SO₂: A fragment resulting from the loss of sulfur dioxide (64 Da) from the molecular ion or other fragments.

-

Loss of SO₂Cl: A fragment at m/z 117 corresponding to the loss of the sulfonyl chloride group.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The outlined synthetic protocol is based on established chemical principles for chlorosulfonation. The predicted NMR, IR, and MS data offer a reliable reference for researchers aiming to synthesize and characterize this versatile chemical intermediate. The application of these spectroscopic techniques in a coordinated manner, as illustrated in the workflow diagram, is essential for unambiguous structure elucidation and purity assessment.

References

-

PubChem. (n.d.). 3-Sulfolene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS 112161-61-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, identified by the CAS number 112161-61-2, is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a highly reactive sulfonyl chloride group appended to a dihydrothiophene sulfone core. This unique combination of functional groups suggests its potential as a versatile building block for the synthesis of novel sulfonamide derivatives and other complex heterocyclic systems. While specific research on this particular molecule is limited, its structural motifs are present in a variety of biologically active compounds, making it a compelling scaffold for drug discovery programs. This guide provides a comprehensive overview of its chemical properties, structure, potential synthetic routes, and prospective applications in pharmaceutical research and development, based on the established reactivity of its constituent functional groups.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide are summarized below, providing a foundational understanding of its chemical nature.

Structural Representation

The two-dimensional structure of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide can be represented by the SMILES notation O=S(C(C1)=CCS1(=O)=O)(Cl)=O.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 112161-61-2 | [1] |

| Molecular Formula | C4H5ClO4S2 | [2] |

| Molecular Weight | 216.66 g/mol | [2] |

| Melting Point | 145-146 °C | [2] |

| Boiling Point | 477.9 ± 45.0 °C (Predicted) | [2] |

| Density | 1.78 ± 0.1 g/cm³ (Predicted) | [2] |

Reactivity and Synthetic Potential

The reactivity of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group is a well-established precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.

Sulfonamide Synthesis: A Gateway to Bioactive Molecules

The primary and most anticipated reaction of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Reaction Setup: A solution of the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Addition of Base: A non-nucleophilic base (e.g., triethylamine, pyridine; 1.1 equivalents) is added to the amine solution.

-

Addition of Sulfonyl Chloride: A solution of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (1.05 equivalents) in the same solvent is added dropwise to the cooled amine/base mixture.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude sulfonamide product is then purified by a suitable method, such as column chromatography or recrystallization.

The resulting sulfonamides, incorporating the dihydrothiophene sulfone moiety, can be screened for a wide range of biological activities. The diversity of commercially available amines allows for the creation of large and structurally diverse libraries of novel compounds for high-throughput screening.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide itself, the structural components suggest several promising avenues for investigation in drug discovery.

The Dihydrothiophene Sulfone Moiety as a Pharmacophore

The dihydrothiophene ring system and the sulfone group are present in various biologically active molecules. The sulfone group, in particular, is a key functional group in a number of approved drugs, where it can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of the molecule. The dihydrothiophene core provides a rigid scaffold that can be further functionalized to optimize binding to biological targets.

Hypothetical Signaling Pathway Interaction

Given the prevalence of sulfonamides as enzyme inhibitors, it is plausible that derivatives of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide could be designed to target specific enzymes. For instance, many carbonic anhydrase inhibitors and kinase inhibitors incorporate a sulfonamide group. The dihydrothiophene sulfone moiety could potentially confer selectivity for a particular enzyme isoform.

Safety and Handling

Based on the available safety data, 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Due to its reactivity, particularly with nucleophiles such as water, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is likely sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere.

Conclusion

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS 112161-61-2) represents a promising, yet underexplored, building block for medicinal chemistry. Its reactive sulfonyl chloride handle provides a straightforward entry point for the synthesis of diverse sulfonamide libraries. The embedded dihydrothiophene sulfone core offers a rigid and polar scaffold that could be exploited for targeting a range of biological macromolecules. While direct experimental data on its biological activity is currently unavailable, the well-established importance of its constituent functional groups in drug design strongly suggests its potential as a valuable tool for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in drug discovery.

References

-

ChemSrc. CAS 112161-61-2 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. [Link]

-

LookChem. Cas no 112161-61-2,2,5-DIMETHYL-3-THIOPHENESULFONYL CHLORIDE. [Link]

-

Molbase. 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. [Link]

Sources

A Technical Guide to the Stability, Storage, and Handling of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Introduction

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS No. 112161-61-2) is a bifunctional organosulfur compound of significant interest in synthetic chemistry.[1] Its structure incorporates a reactive sulfonyl chloride moiety and a sulfolene ring, a masked diene. This unique combination makes it a valuable intermediate for introducing sulfur-containing functionalities and as a precursor in Diels-Alder reactions. However, the inherent reactivity of the sulfonyl chloride group, coupled with the thermal sensitivity of the sulfolene ring, necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling.

This guide provides an in-depth analysis of the factors governing the stability of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. It outlines the primary degradation pathways, provides evidence-based protocols for optimal storage, and details best practices for handling to mitigate decomposition and ensure the safety of laboratory personnel.

Core Chemical Stability Profile

The stability of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is predominantly influenced by two key factors: its susceptibility to hydrolysis and its potential for thermal decomposition.

Hydrolytic Instability: The Primary Concern

The most significant and immediate stability risk for this compound, as with nearly all sulfonyl chlorides, is its reaction with water.[2][3]

Mechanism of Hydrolysis: The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack by water.[2] This reaction proceeds via a nucleophilic substitution pathway, displacing the chloride ion and forming the corresponding sulfonic acid, 2,5-dihydrothiophene-3-sulfonic acid 1,1-dioxide, and corrosive hydrogen chloride (HCl) gas as a byproduct.[2]

-

Impact of Hydrolysis: The degradation leads to a loss of the desired reactive species, reducing its efficacy in subsequent synthetic steps.[2] The generation of HCl can also create a corrosive microenvironment within the storage container, potentially compromising the container's integrity and posing a safety hazard.[2]

The rate of hydrolysis is influenced by factors such as the amount of moisture present, temperature, and pH.[2][4] Even ambient humidity is sufficient to initiate this degradation process.[2] Therefore, strict exclusion of moisture is the cornerstone of maintaining the compound's chemical integrity.

Caption: Recommended workflow for handling the compound.

Experimental Assessment of Stability

To validate storage conditions or assess the purity of an aged sample, a straightforward analytical approach can be employed.

4.1 Purity Assessment Protocol:

-

Sample Preparation: Carefully prepare a solution of the compound in a dry, deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) under an inert atmosphere.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The presence of the sulfonic acid hydrolysis product would be indicated by a shift in the peaks corresponding to the protons on the sulfolene ring and the appearance of a broad peak for the acidic proton.

-

FT-IR Spectroscopy: Analyze a sample (as a KBr pellet or in a dry solvent). The characteristic S=O stretch of the sulfonyl chloride (typically ~1375 cm⁻¹ and ~1185 cm⁻¹) will diminish and be replaced by the broader S=O stretches of the sulfonic acid upon hydrolysis.

-

Forced Degradation (Optional): To confirm the identity of degradation products, a small sample can be intentionally exposed to ambient air for a short period and re-analyzed by NMR or IR to observe the expected spectral changes.

Incompatible Materials

To prevent hazardous or unwanted reactions, avoid contact with the following:

-

Water/Moisture: Causes hydrolysis. [2]* Strong Bases, Alcohols, Amines: These nucleophiles will react readily with the sulfonyl chloride group. [5]* Strong Oxidizing Agents: May react exothermically. [5]

Conclusion

The chemical integrity of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is contingent on the strict exclusion of moisture. Its primary degradation pathway is hydrolysis of the sulfonyl chloride functional group. While thermally stable at recommended storage temperatures, exposure to high heat should be avoided to prevent decomposition of the sulfolene ring. Adherence to the storage and handling protocols outlined in this guide—specifically, storing refrigerated under an inert atmosphere and handling only in a moisture-free environment—is essential for preserving the compound's purity, ensuring experimental success, and maintaining a safe laboratory environment.

References

- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from HoriazonChemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFZKIcQidpiO-yN_MUaRUmzO9B-wKJ1jQcCAmfBPtan2sXEkn-DLrWcRNhvEnE5y8-NoGhD9qVOtoGosuqMn58ROCLJK_mA_no7-GkVjeYuq-wKr2RfM1MLw0y6xsj0jg-dZcHZZ2lGd6iRRZgmAI0_aGHRZElUX6Vq_WHU6aV9MALQvxr34V_H6q9hKGodRbi5g2cdhOQV7xHggLbAh7-W8I=]

- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1tStDhdBiaagW0hpa57jLsa0SrcXOg766RvZ2y709f_J--sEB-OFB2kn_ni8TKNex83HpGOBlBLjUbmQfL5i93mnx0mBQpYAQHdJOkzizpG1T5OX7FTDK2GOWrbFPdzG1DjTS2nsLmRt3]

- Wikipedia. (n.d.). Sulfolene. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.

- Cornell, D., & Tsang, W. (1975). Thermal Decomposition of Trimethylene Sulfone and 3-Methyl Sulfolane. International Journal of Chemical Kinetics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJAQthBCR2appvxjvhihnzuzv_KRxJz_cJVHyihKRAecQSUayJBiu2xAmeJDNXhv6WMYVR2z-ypFWoq3ZMfS7eD-hpoQgai33R96vTTF6cYJdtzE2kcp2yK7FWMCGskEeifKKpTXe8M3PZfIhm3jBCDS453a6blfFv2Mr2hO5p4o_OWTvBTo4=]

- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsCx-CSQGLTJE_C9nQHckYsfXfzBV8J9Srcg_zFzIYWWBXBB7UNEvyR8HXXxR7mIjA_P_qD6HD4yW7IbWve_Cyulosk7QRl1m0FHwo4oqw67KfiAbX4RSRaJPdSIJcm_Y90WxJJtPTRJq_LwMhdTEPoPdLQjKR9ePA8REg0--i7AW1ELZmiE3c71JvoVo2R3fLbPllwc50sOY=]

- Fluorochem. (n.d.). 2,5-Dihydrothiophene-3-sulfonyl chloride-1,1-dioxide. Retrieved from Fluorochem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSJrvkwKtcYMQTZMIWFsJiiLEvS8qXedLH5pxOnzrrJ2m8suSMJiJ7BAok8V2_-wZHwb8TQiCuDu1ZJ7Ak7Pp7EwHZJqUwqEW9yemodzBegjpFjYebPFNlIEgs-mdsyzZLPMQ-QJqvmD1Nlkvf]

- King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHanGXI2RhhCJFsFDVnFlTGtTVf4es4zXqby4KfYFt0twnLNhAGFTXCN4jo2UVj2LyZHs3gLaRGniUeljBGAPalfDLqdeykceHBPXaHitFOm0DWfqE7B1bedW4Xu7YJpPOjd9iPpbtQCpOmrv_yNSz7DUI-x-ZFuJUZT9yt5Vk5o7_qway0XgPK3fkFWrD-rbI-brScDbW2B2na4VwDbxLhuR9vvky3IHDqzbLTURtgkBaNCzfh6e_MbQcs9a0tg4cypWBsB0rEh4s9_rdz4Y0wNfQWZv2c5U8iGMJh7S2jqouEH5Du]

- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC7G4KsJfrnK9d5gBSTSk7BgFro4jmgL09eQeDAljkQkjvqFmlVvhrTDts9RSkctGJA9_dwokirELipiq9VmRgT6TruLrODfETwvverU9cIWdqfJcM_zP6Z6sikQ8=]

- Le, T. T., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWt6cfGGw8oIvP9a8hhmToiu7MZ-LLOCcEf1MG7g_uhsjsYkX5GyLNhRIxEvygzkZ06AJS6PPp0bYeo3Uyy54OUS_42SVG8uoLV2EQhge8yurMn7BnhdEPVy8NMC_AWbo6qmph-dYTN_vbDKzPQz6lC9gSdfGx]

- Sigma-Aldrich. (2025). Safety Data Sheet - p-Toluenesulfonyl chloride. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKl7zcrkZgnxTn9vte8XpFIL8DH0_f2SqYT2-Mk1TCFckFrojlqLQqp8MudTyeWo3q2ieBm_lbUcTFbFIl4rHu-nFQMUM_ztnqvfn4WdGdVYvdKBQEq95awLZZgEcNhx4x0XOUhhylpthCpUQ=]

- HandWiki. (n.d.). Chemistry:Sulfolene. Retrieved from HandWiki. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9FiG6jzZAAgq0iTfC7FMbPllcTXIC_oq9PAzwqP4_trscb7Edrr3ffOguRbKOdIKfD5sqAF-HrZNDYEwNrnNhy_b86Zd7B9R0MySOgfJ5g7n8NULKpqfDo34twHTERHiTV05k8SM7]

- Le, T. T., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxOvOnGKfC7P03Xi9qooGMsFksUKRioskkS5gtX69w5rOoqc_4xPc8P-8IqPvPk598Gjnb9JiuJUnGMqKwdJIPVJPwUTQoJRWCkiHdZ8FgZSLgusdyGcSiI2upNzR3Hq569Ow2dCcVy2We0yy8bGPoXDU=]

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonyl chloride. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRT4whA6ls2Xc6Regdw1UXj0av8VIShrLxfRLq_fCvy4L-Y4e0zt9D-oHE_gPY5rol-LJotuW8MVVZzrTQswdGoAxCsrae5tjC77-mDi0FgLqO7OaylMaW453_TKIpLNv-OuKWxd0pJLyvSF78TlNhSBRbEOMmzH3QgCfXzaOPg7TvpWQa-7Z8hXdGCqo9PbQ2Wyl3KGJ6sBoYqMrONaKSsgdsAz00B0myjnv__ebGLHwZQsG9t5YuhGYPrfTBBXjpeUJam36UFktH96A=]

- Fisher Scientific. (2025). Safety Data Sheet - 2-Thiophenesulfonyl chloride. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbCAAcRMqSAJ3ZD4rEy3JvrZjzrvV80sRkA6ZB7O7LF31vTbT7kmlIQBkYY4xzff4nqUBN6XmCRwboWuIcOnoOeK-0MFZfbmRnOokSGs9bLmhkwL50FZ7eGVexU15bjl5OvBiRtag_1RVJxPpG7DpO4LTkyLn4Onv-ehRZFLYrzhPZHnYg0-qJHz8KwVteEw2j6qHiSQICSVu73n_tWFiWXanE0kh0iJ1Ww-g0lSmVgk0ysrd-vT8PNCnSKkU=]

- Sigma-Aldrich. (2024). Safety Data Sheet - 3-Sulfolene. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFUK45Zu45JdnR2HGkOW5tR977FD-kh3U-y5MC2jsxfekosRXcUebkxBs-k5jdY5V6cDLsyHD_3WmiRQEA-wujKKm7MFTafg9Po2GKtH_TSo7LoFv2ierbU6YMfUPSkEj9VeDdGaigI5c=]

- Sigma-Aldrich. (2024). Safety Data Sheet - Sodium phosphate tribasic dodecahydrate. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCbDhGkzB9WVColfVcZAOuWmQbooQSEb-ZW1V9X9sb6AXUfDZVtIGuAkxEav1pKiv7q_tspNQkE7hJqhHU8lRNz88N9wYwnVoB95xl83dnjDunw00LusS5z1PITB5oVY9K4yRZQ0w=]

- ChemicalBook. (n.d.). 3-Thiophenesulfonylchloride,2,5-dihydro-,1,1-dioxide(9CI). Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF16R53oxXCcWdMQ-dK8ORcwi_Th1J2Z_9i7silj03KmeJ9fn7TcCHchi3Y-0-QGU1V4eA9Sbjtw1_3c435SvjaGHks8FLBkQSeLVmDiwOeMKbpA2f_cIVM24x-m04_zKEMCPlZrlEQ5_7As5EGQ6jOQuGwzU1tEOK84dm0TTyJDw==]

- Fisher Scientific. (2025). Safety Data Sheet - Sodium perborate tetrahydrate. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHf7w4GogPJ9TVEVCVZaqnKJfKhNiIjIWNupVUOaUTP9SxcfKrMwrpnZvzpqYR5vESFOnycLMlMBvh41d-tssrYY2dX88pHg8l51leHA9K8PKfnL4a368GMMV86egST__2d7RIXUubwCUWdZELgQaPpffA8xkApbzWGuZ_P9_IDcTZcIgyFMlTgYgGRAHa5Jc=]

- Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride 97%. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6VZ18Hf04SYb7pWdq9s9jk2z3lN867M-dK-I2usAiSRXz-58cX3TdLQrvjuqAWVMpzjUB8SDkvRHeupiXeMy0Oydzqi1n5EV_rEBSchYaTRsOKSoGZqRd4q6YfShrm7XKGTL3Pg1wFIh5rzyf8iiRv2bp]

Sources

- 1. 3-Thiophenesulfonylchloride,2,5-dihydro-,1,1-dioxide(9CI) | 112161-61-2 [amp.chemicalbook.com]

- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Theoretical and Synthetic Landscape of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-Dioxide

Abstract

This whitepaper provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the theoretical and synthetic aspects of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. While direct experimental literature on this specific molecule is nascent, this guide synthesizes established principles of organic chemistry and computational science to propose a robust framework for its synthesis, characterization, and potential applications. The core of this document is a detailed protocol for conducting theoretical calculations to elucidate the molecule's electronic and structural properties, thereby enabling a predictive understanding of its reactivity and utility as a novel building block in drug discovery.

Introduction: A Scaffold of Potential

The intersection of sulfone chemistry with heterocyclic scaffolds has yielded a plethora of molecules with significant biological activity. The sulfone group, with its unique stereoelectronic properties, often imparts favorable pharmacokinetic characteristics such as improved solubility and metabolic stability.[1] 2,5-Dihydrothiophene 1,1-dioxide, commonly known as 3-sulfolene, is a well-established synthetic intermediate, primarily valued as a stable precursor to 1,3-butadiene for Diels-Alder reactions.[2] The introduction of a sulfonyl chloride moiety at the 3-position of this scaffold would create a bifunctional reagent of considerable interest. 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS No. 112161-61-2)[3] presents a unique combination of a reactive sulfonyl chloride handle for nucleophilic substitution and a potential Michael acceptor or dienophile, opening avenues for the synthesis of complex molecular architectures.

This guide will first delineate a plausible synthetic route to this target molecule, drawing upon known transformations of the 3-sulfolene core. Subsequently, a detailed, step-by-step protocol for performing theoretical calculations using Density Functional Theory (DFT) will be presented. These computational methods are invaluable for predicting the molecule's geometry, electronic structure, and spectroscopic signatures, offering a "digital twin" to guide experimental efforts. Finally, we will explore the predicted reactivity and potential applications of this promising, yet underexplored, molecule in the context of modern drug discovery.

Proposed Synthetic Pathways

Synthesis of the 2,5-Dihydrothiophene 1,1-Dioxide Core

The starting material, 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene), is commercially available or can be synthesized via several established methods. A common laboratory-scale synthesis involves the cheletropic reaction between 1,3-butadiene and sulfur dioxide.[2] Alternatively, 2,5-dihydrothiophene can be oxidized to the corresponding sulfone.[5]

Introduction of the Sulfonyl Chloride Moiety

The primary challenge lies in the regioselective introduction of the sulfonyl chloride group at the C3 position. Two potential strategies are proposed:

Strategy A: Direct Chlorosulfonation

Direct chlorosulfonation of 3-sulfolene with chlorosulfonic acid is a potential one-step method.[4] However, the reactivity of the double bond towards the strong acid and oxidizing conditions must be carefully considered. Side reactions, such as addition to the double bond or polymerization, are possible.

Strategy B: Multi-step Synthesis via a Carboxylic Acid Intermediate

A more controlled, multi-step approach could offer better selectivity. It has been demonstrated that 3-sulfolene can be carboxylated at the 3-position using carbon dioxide in the presence of a strong base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[3] The resulting 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid could then be converted to the target sulfonyl chloride. This conversion is non-trivial and would likely proceed through an intermediate such as a sulfonic acid or a thiol, followed by chlorination.

Below is a detailed, albeit proposed, experimental protocol for Strategy B.

Experimental Protocol (Proposed): Synthesis via Carboxylation

Step 1: Carboxylation of 3-Sulfolene [3]

-

In a pressure reaction vessel, dissolve 3-sulfolene (1 equivalent) in a minimal amount of anhydrous DMSO.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents).

-

Pressurize the vessel with carbon dioxide (50 psi) and agitate at room temperature for 48 hours.

-

Monitor the reaction by ¹H NMR for the disappearance of the starting material.

-

Upon completion, dilute the reaction mixture with acetone and filter.

-

Dissolve the resulting solid in dichloromethane and bubble dry HCl gas through the solution to precipitate the carboxylic acid.

-

Filter and purify the product, 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid, by column chromatography.

Step 2: Conversion of Carboxylic Acid to Sulfonyl Chloride (Conceptual Pathway)

-

Route 2a: Via a Thiol Intermediate:

-

Reduce the carboxylic acid to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄).

-

Convert the alcohol to a thiol, potentially through a tosylate intermediate followed by substitution with a sulfur nucleophile.

-

Oxidatively chlorinate the thiol to the sulfonyl chloride using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source.[1]

-

-

Route 2b: Via a Sulfonic Acid Intermediate:

-

A Barton-type radical decarboxylation in the presence of a sulfur dioxide source could potentially form a sulfonyl radical, which could then be trapped.

-

Alternatively, conversion to a diazonium salt from a corresponding amine (derived from the carboxylic acid) followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst could yield the sulfonyl chloride.[6][7]

-

The following diagram illustrates the proposed multi-step synthetic approach.

Caption: Proposed multi-step synthesis of the target compound.

In-Depth Guide to Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for predicting the properties of novel molecules.[8][9] This section provides a detailed workflow for the computational analysis of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Computational Workflow

The following diagram outlines the key steps in the theoretical investigation of the target molecule.

Caption: Workflow for theoretical calculations.

Step-by-Step Protocol for DFT Calculations

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required. The following steps are described in a general manner applicable to most of these programs.

Step 1: Initial Structure Generation

-

Build the 3D structure of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide using a molecular editor.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

-

Set up a DFT calculation for geometry optimization.

-

Functional Selection: Choose a suitable functional. The B3LYP functional is a robust choice for general-purpose calculations. For systems where dispersion forces might be important, a dispersion-corrected functional like ωB97XD is recommended.[9]

-

Basis Set Selection: A Pople-style basis set such as 6-311+G(d,p) is a good starting point, providing a balance between accuracy and computational cost. This basis set includes diffuse functions (+) for describing anions and polarization functions (d,p) for accurately representing bonding.

-

Run the optimization calculation. The output will provide the optimized Cartesian coordinates of the molecule.

Step 3: Vibrational Frequency Analysis

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Verification: Confirm that the calculation yields no imaginary frequencies. The presence of imaginary frequencies indicates that the optimized structure is a transition state rather than a true energy minimum.

-

The output will provide the vibrational frequencies, which can be used to predict the infrared (IR) spectrum of the molecule. These frequencies are also used to calculate thermodynamic properties like enthalpy and Gibbs free energy.

Step 4: Calculation of Electronic Properties

-

From the output of the frequency calculation (or a separate single-point energy calculation at a higher level of theory if desired), extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Calculate the Molecular Electrostatic Potential (MEP) and map it onto the electron density surface. The MEP provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

Step 5: Prediction of Spectroscopic Properties

-

NMR Spectroscopy: Use the GIAO (Gauge-Including Atomic Orbital) method to calculate the NMR shielding tensors at the same level of theory. These can be converted to chemical shifts by referencing against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

-

IR Spectroscopy: The vibrational frequencies and intensities from the frequency calculation can be used to generate a predicted IR spectrum.

Predicted Molecular Properties and Reactivity

Based on the theoretical calculations and general chemical principles, we can predict the key properties and reactivity of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide.

Structural and Electronic Properties

The following table summarizes the predicted data that would be obtained from the DFT calculations.

| Property | Predicted Value/Observation | Significance |

| Optimized Geometry | ||

| S-O Bond Lengths (sulfone) | ~1.43 Å | Typical for sulfones, indicating strong double bond character. |

| S-Cl Bond Length | ~2.05 Å | A relatively long and weak bond, suggesting high reactivity. |

| C=C Bond Length | ~1.34 Å | Typical for a double bond within a five-membered ring. |

| Electronic Properties | ||

| HOMO-LUMO Gap | Moderately low | Suggests the molecule is reasonably reactive. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the sulfone oxygens; Positive potential on the sulfur of the sulfonyl chloride group. | The sulfonyl chloride sulfur is a prime site for nucleophilic attack. The region around the double bond will also be electrophilic due to the withdrawing effect of the adjacent sulfone. |

| Spectroscopic Data | ||

| Key IR Frequencies | Strong absorptions at ~1350 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric SO₂ stretch of the sulfone); Strong absorption at ~1380 cm⁻¹ and ~1180 cm⁻¹ (asymmetric and symmetric SO₂ stretch of the sulfonyl chloride). | Provides a clear spectroscopic handle for identifying the molecule. |

| ¹³C NMR Chemical Shifts | C3 will be significantly downfield due to the attached sulfonyl chloride. C2 and C5 will also be downfield due to the adjacent sulfone. | Confirms the position of the sulfonyl chloride group. |

Predicted Reactivity

The presence of multiple functional groups suggests a rich and versatile reactivity profile.

-

Reactions of the Sulfonyl Chloride: The sulfonyl chloride group is a highly reactive electrophile. It will readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. This makes it an excellent scaffold for combinatorial library synthesis.[10]

-

Michael Addition: The double bond is activated by the electron-withdrawing sulfone group, making it a good Michael acceptor for soft nucleophiles.

-

Diels-Alder Reactions: While the parent 3-sulfolene acts as a diene precursor upon thermal extrusion of SO₂, the electron-withdrawing sulfonyl chloride group at the 3-position will likely make this molecule a competent dienophile in [4+2] cycloaddition reactions.[11]

Potential Applications in Drug Development

The unique structural features of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide make it a highly attractive building block for medicinal chemistry. The sulfonyl chloride group provides a convenient handle for attaching the scaffold to various pharmacophores, while the cyclic sulfone core can be used to modulate the physicochemical properties of the final compound.

The sulfonamide linkage, readily formed from the sulfonyl chloride, is a privileged functional group in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticancer agents.[12] The ability to rapidly generate a library of sulfonamide derivatives from this novel scaffold could accelerate the discovery of new therapeutic agents.

The following diagram illustrates a hypothetical scenario where the scaffold is used to develop a kinase inhibitor.

Caption: Use of the scaffold in kinase inhibitor synthesis.

Conclusion

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide represents a promising, yet underexplored, chemical entity with significant potential in organic synthesis and drug discovery. While direct experimental data is limited, this guide provides a robust framework for its synthesis and characterization, underpinned by established chemical principles. The detailed protocol for theoretical calculations offers a powerful tool for predicting the molecule's properties and guiding experimental design. The versatile reactivity of this scaffold, combining the chemistry of sulfonyl chlorides with that of activated alkenes, opens the door to a vast chemical space for the development of novel therapeutics and functional materials. It is our hope that this guide will stimulate further research into this fascinating molecule.

References

- Chou, T.-S., & Chen, M.-H. (1987). Heterocycles, 26(11), 2829.

- Jiang, H., et al. (2021).

-

Tanis, K. D., & Deaton-Rewolinski, M. V. (2009). The One-Pot Synthesis and Diels-Alder Reactivity of 2,5-Dihydrothiophene-1,1-dioxide-3-carboxylic Acid. Synthetic Communications, 39(1), 136-142. [Link]

-

Wikipedia. (n.d.). Sulfolene. [Link]

- Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Deriv

- Gaumont, A.-C., et al. (2015).

-

ResearchGate. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. [Link]

-

ACS Omega. (2023). Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. [Link]

-

Canadian Journal of Chemistry. (2000). Improved Simple Synthesis of Cyclic Sulfates from Trimethylsilyl Chlorosulfonate. [Link]

- Saraf, S. D. (1978). CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS.

-

ResearchGate. (n.d.). On the synthesis of 2,5-dihydrothiophene. [Link]

-

PMC. (2021). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. [Link]

- ACS Publications. (2023). The Journal of Physical Chemistry A, 127(43).

-

PMC. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

-

ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

ACS Omega. (2023). Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. [Link]

-

PMC. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. [Link]

- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (n.d.).

- Synthesis of sulfonyl chloride substr

- The Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides.

- ACS Publications. (2002).

-

Stenutz. (n.d.). 2,5-dihydrothiophene 1,1-dioxide. [Link]

- Justia Patents. (1983).

-

Fisher Scientific. (n.d.). Dihydrothiophenes. [Link]

- Google Patents. (n.d.).

-

PMC. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]

-

ACS Publications. (1951). Tetrahydrothiophene 1,1-Dioxide Derivatives. [Link]

- Google Patents. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride.

- NIH. (n.d.). Microbial Diversity and Sulfur Cycling in an Early Earth Analogue: From Ancient Novelty to Modern Commonality.

-

PubChem. (n.d.). 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide. [Link]

- MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

Sources

- 1. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfolene - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. pure.mpg.de [pure.mpg.de]

- 8. Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 11. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 12. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

electrophilicity of the sulfonyl chloride group in 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

An In-depth Technical Guide to the Electrophilicity of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Executive Summary

The sulfonyl chloride functional group is a cornerstone of organic synthesis and medicinal chemistry, prized for its reactivity as a potent electrophile.[1][2] This guide provides a detailed technical examination of the electrophilicity of a specialized sulfonyl chloride, 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The presence of an internal sulfone moiety within the dihydrothiophene ring dramatically enhances the electrophilic character of the exocyclic sulfonyl chloride group. This amplification is primarily due to a powerful inductive electron-withdrawing effect, which renders the sulfur atom of the sulfonyl chloride exceptionally susceptible to nucleophilic attack.[3] We will explore the structural and electronic factors governing this reactivity, discuss the mechanistic pathways of its reactions, provide detailed protocols for assessing its electrophilicity, and consider its applications in the development of covalent inhibitors and other specialized chemical probes.

The Sulfonyl Chloride: An Electrophilic Workhorse

Sulfonyl chlorides (R-SO₂Cl) are highly reactive compounds widely used in organic synthesis.[1] Their utility stems from the pronounced electrophilicity of the sulfur atom, which is bonded to two highly electronegative oxygen atoms and a chlorine atom.[3] This arrangement creates a significant partial positive charge on the sulfur, making it an excellent target for a wide array of nucleophiles, including amines, alcohols, and thiols.[1] The reaction typically proceeds via a nucleophilic substitution mechanism, displacing the chloride anion, which is a good leaving group, to form stable sulfonamides, sulfonates, and thioesters, respectively.[4] This fundamental reactivity is the basis for their extensive use in creating diverse molecular architectures, particularly within the pharmaceutical industry.[5]

Structural and Electronic Analysis of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

The unique structure of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide contains two key features that synergistically determine the compound's high electrophilicity: the exocyclic sulfonyl chloride and the endocyclic sulfone integrated into the five-membered ring.

The Inductive Power of the Ring Sulfone

The most significant feature of the heterocyclic ring is the sulfone group (a thiophene 1,1-dioxide). A sulfone is a powerful electron-withdrawing group due to the high electronegativity of the two oxygen atoms. This group exerts a strong negative inductive effect (-I) through the sigma bond framework of the ring. This effect pulls electron density away from the adjacent carbon atoms and, consequently, from the attached sulfonyl chloride group.

Synergistic Enhancement of Electrophilicity

The intrinsic electrophilicity of the sulfonyl chloride is therefore amplified by the inductive effect of the ring sulfone. The combined electron withdrawal from both the sulfonyl chloride's own oxygen and chlorine atoms and the ring's sulfone group makes the sulfur atom of the sulfonyl chloride exceptionally electron-deficient. This heightened partial positive charge (δ+) significantly activates the group towards nucleophilic attack, making it more reactive than typical alkyl or aryl sulfonyl chlorides.

Caption: Inductive electron withdrawal (-I) in the target molecule.

Reactivity Profile and Mechanistic Considerations

The reactions of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide with nucleophiles are expected to follow established mechanisms for sulfonyl chlorides, primarily a bimolecular nucleophilic substitution (S_N2-like) pathway.[6]

The Concerted S_N2-like Mechanism

Unlike nucleophilic substitution at a carbon center, which can proceed via S_N1 or S_N2 pathways, substitution at a tetracoordinate sulfur atom typically occurs through a single, concerted mechanism.[7] The nucleophile attacks the electrophilic sulfur atom, and the sulfur-chlorine bond breaks simultaneously. This process proceeds through a trigonal bipyramidal transition state.[7][8] Given the high electrophilicity of the sulfur center in our target molecule, this reaction is expected to be rapid with a wide range of nucleophiles.

Caption: General mechanism for nucleophilic substitution at a sulfonyl chloride.

Common Transformations

-

With Amines: Reaction with primary or secondary amines will readily form stable sulfonamides. This is one of the most common and robust reactions of sulfonyl chlorides.

-

With Alcohols: In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, alcohols will react to form sulfonate esters.

-

With Thiols: Thiols, being excellent nucleophiles, will react to yield thioesters.

Experimental Assessment of Electrophilicity

To quantify the enhanced reactivity of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, kinetic studies can be performed. A common method involves monitoring the reaction progress with a standard nucleophile using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Kinetic Analysis via ¹H NMR Spectroscopy

This protocol describes a self-validating system to determine the second-order rate constant for the reaction with a model nucleophile, such as aniline.

Objective: To measure the rate of sulfonamide formation by monitoring the disappearance of a starting material proton signal and the appearance of a product proton signal over time.

Materials:

-

2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

-

Aniline (high purity)

-

Deuterated acetonitrile (CD₃CN)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes, volumetric flasks, syringes

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the sulfonyl chloride (e.g., 0.1 M) in CD₃CN containing a known concentration of the internal standard.

-

Prepare a separate stock solution of aniline (e.g., 0.1 M) in CD₃CN.

-

Causality: Using stock solutions ensures accurate and reproducible initial concentrations. The internal standard is crucial for quantitative NMR (qNMR), as it provides a stable reference signal against which changes in reactant and product concentrations can be accurately measured.

-

-

Reaction Initiation:

-

Equilibrate both stock solutions and an empty NMR tube in a temperature-controlled environment (e.g., 25 °C water bath).

-

To the NMR tube, add a precise volume (e.g., 300 µL) of the sulfonyl chloride stock solution.

-

Initiate the reaction by rapidly adding an equal volume (e.g., 300 µL) of the aniline stock solution. Cap, invert twice to mix, and immediately place the tube in the NMR spectrometer.

-

Causality: Precise temperature control is critical as reaction rates are highly temperature-dependent. Initiating the reaction inside the NMR tube minimizes delay before the first data point is acquired.

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes).

-

Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 of the protons being integrated to ensure full relaxation and accurate quantification.

-

-

Data Analysis:

-

For each spectrum, integrate a well-resolved signal for the starting sulfonyl chloride, a signal for the sulfonamide product, and the signal for the internal standard.

-

Calculate the concentration of the sulfonyl chloride at each time point t, [SC]t, using the formula: [SC]t = (I_SC / I_Std) * [Std], where I_SC and I_Std are the integrals of the sulfonyl chloride and standard, respectively, and [Std] is the known concentration of the standard.

-

Plot 1/[SC]t versus time (t). For a second-order reaction with equal initial concentrations, this plot should yield a straight line.

-

The slope of this line is the second-order rate constant, k.

-

Data Presentation

All quantitative data should be summarized for clear comparison.

| Parameter | Value |

| Compound Name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide |

| CAS Number | 112161-61-2[9] |

| Molecular Formula | C₄H₅ClO₄S₂[9] |

| Molecular Weight | 216.66 g/mol [9] |

| Melting Point | 145-146 °C[9] |

| Table 1: Physicochemical Properties. |

| Sulfonyl Chloride | Expected Relative Rate (krel) | Rationale |

| Methanesulfonyl Chloride | 1 | Baseline (Aliphatic) |

| Benzenesulfonyl Chloride | ~5-10 | Aromatic ring provides moderate activation |

| Target Molecule | >50 | Strong inductive withdrawal from ring sulfone |

| Table 2: Illustrative Comparison of Expected Reactivity with Aniline. |

Applications in Drug Development

The high, tunable reactivity of sulfonyl chlorides makes them valuable in medicinal chemistry. The exceptional electrophilicity of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide makes it a particularly interesting scaffold for targeted covalent inhibitors (TCIs).

Covalent Inhibitor Design

TCIs function by forming a stable, covalent bond with a target protein, often leading to potent and durable pharmacological effects. A sulfonyl chloride can act as the "warhead" of a TCI. The enhanced electrophilicity of the title compound allows it to react efficiently with nucleophilic amino acid residues (e.g., lysine, cysteine, serine) on a target protein. The dihydrothiophene dioxide core can be further functionalized to provide selectivity and binding affinity for the desired protein target.

Caption: Workflow for targeted covalent inhibitor action.

Conclusion

2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide represents a highly activated electrophile. The strategic placement of a sulfone within the heterocyclic ring provides a powerful inductive mechanism to enhance the reactivity of the sulfonyl chloride group far beyond that of simple alkyl or aryl analogs. This heightened electrophilicity, which can be quantified through straightforward kinetic experiments, makes the molecule an exceptionally useful building block for synthesizing complex sulfonamides and a promising scaffold for designing potent covalent inhibitors in modern drug discovery programs. Understanding the electronic principles that govern its reactivity is key to harnessing its full synthetic potential.

References

- An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group on a Pyrazine Ring. Benchchem.

- Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable.

- The Enhanced Electrophilicity of the Sulfonyl Chloride Group in Nitro Compounds: A Technical Guide. Benchchem.

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health.

- Leaving Group Formation - aliphatic nucleophilic substitution. College of Saint Benedict.

- Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. National Center for Biotechnology Information.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.

- 3-Thiophenesulfonylchloride,2,5-dihydro-,1,1-dioxide(9CI). ChemicalBook.

- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 5. mdpi.com [mdpi.com]

- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3-Thiophenesulfonylchloride,2,5-dihydro-,1,1-dioxide(9CI) | 112161-61-2 [amp.chemicalbook.com]

A Comprehensive Technical Guide to Determining the Solubility of 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-dioxide in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides an in-depth, practical framework for determining the solubility of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide, a compound of interest for its potential applications in medicinal chemistry and organic synthesis. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, experimental design, and detailed protocols necessary for its empirical determination. We will delve into the "why" behind the "how," offering insights grounded in chemical principles to empower researchers in their laboratory investigations.

Understanding the Molecule: 2,5-Dihydrothiophene-3-sulfonyl Chloride 1,1-dioxide

Before embarking on solubility studies, a foundational understanding of the target molecule's structure is paramount. 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide possesses a unique combination of functional groups that dictate its physicochemical properties, including its solubility.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive functional group, susceptible to hydrolysis. Its presence suggests that the compound will likely be reactive in protic solvents, especially water and alcohols, leading to the formation of the corresponding sulfonic acid. This reactivity is a critical consideration in solvent selection and experimental design.

-

The Sulfone Group (-SO₂-): The sulfone group within the dihydrothiophene ring is a strong electron-withdrawing group, rendering the molecule polar.

-

The Dihydrothiophene Ring: This five-membered heterocyclic ring contributes to the overall size and shape of the molecule.

Based on its structure, 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a polar molecule. The general principle of "like dissolves like" suggests that it will exhibit greater solubility in polar solvents compared to nonpolar solvents.

The Theoretical Framework of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

The process of dissolution involves the breaking of intermolecular interactions between solute molecules and between solvent molecules, and the formation of new intermolecular interactions between solute and solvent molecules. This process is favorable if the new interactions are stronger than or equal to the old ones.

Experimental Design for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide. The following workflow provides a robust framework for this investigation.

Figure 1: A generalized workflow for determining the solubility of a chemical compound.

Materials and Reagents

A carefully selected range of organic solvents, spanning the polarity spectrum, is essential for a comprehensive solubility profile.

Table 1: Proposed Organic Solvents for Solubility Testing

| Solvent Class | Example Solvents | Polarity Index | Rationale |

| Nonpolar | Hexane, Toluene | 0.1, 2.4 | To establish a baseline for solubility in nonpolar media. |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common solvent in organic synthesis; its ability to dissolve the compound is of practical interest. |

| Tetrahydrofuran (THF) | 4.0 | A polar ether that can engage in dipole-dipole interactions. | |

| Acetonitrile (ACN) | 5.8 | A highly polar aprotic solvent. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent known for its excellent solvating power. | |

| Polar Protic | 2-Propanol (IPA) | 4.3 | A common protic solvent; potential for reactivity with the sulfonyl chloride should be noted. |

| Ethanol | 4.3 | Similar to IPA, with potential for reactivity. | |

| Water | 10.2 | To assess aqueous solubility and observe for hydrolysis of the sulfonyl chloride. |

Experimental Protocol: Qualitative Solubility Screening

This initial screening provides a rapid assessment of solubility and helps in selecting solvents for more rigorous quantitative analysis.

Protocol Steps:

-

Preparation: Label a series of small, dry test tubes, one for each selected solvent.

-

Addition of Solute: Accurately weigh approximately 10 mg of 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide and add it to each test tube.

-

Addition of Solvent: Add 1 mL of the respective solvent to each test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the mixture against a dark background to determine if the solid has completely dissolved.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

-

Note on Reactivity: For protic solvents (water, alcohols), observe for any signs of a chemical reaction, such as gas evolution or a change in pH, which would indicate hydrolysis of the sulfonyl chloride.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)